

physical and chemical properties of Triclosan-methyl-d3

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Compound of Interest

Compound Name: Triclosan-methyl-d3

Cat. No.: B1139822

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An In-depth Technical Guide to the Physical and Chemical Properties of **Triclosan-methyl-d3**

Introduction

Triclosan-methyl-d3 is the deuterated form of Triclosan-methyl, which is a transformation product of the widely used antimicrobial agent, Triclosan. Triclosan is found in a variety of personal care products, including soaps, toothpastes, and shampoos.[1][2] Due to its prevalence, monitoring the environmental fate of Triclosan and its metabolites, such as Triclosan-methyl, is of significant interest. **Triclosan-methyl-d3** serves as an essential internal standard for accurate quantification of Triclosan-methyl in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass signature, allowing it to be differentiated from the non-labeled analyte while sharing similar chemical and physical behaviors.

Physical and Chemical Properties

The physical and chemical properties of **Triclosan-methyl-d3** are summarized in the table below. These properties are crucial for developing analytical methods, understanding its environmental transport, and for its proper storage and handling.

Property	Value	Source
IUPAC Name	2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene	[3]
Synonyms	Triclosan Methyl-d3 Ether, 2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene	[3][4]
CAS Number	1020720-00-6	[5][6]
Molecular Formula	C ₁₃ H ₆ D ₃ Cl ₃ O ₂	[6][7]
Molecular Weight	306.57 g/mol	[6]
Exact Mass	304.985643 Da	[3]
Appearance	Typically exists as a solid at room temperature; may also be a clear colourless oil.	[4][5]
Boiling Point	358.7 ± 42.0 °C at 760 mmHg (for non-deuterated form)	[5]
Solubility	Soluble in DMSO, Acetone, Ethanol.[5][6] For increased solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[7]	
LogP	4.74 - 5.5	[3][5]
Storage	Store at -20°C for long-term stability.[7] Stock solutions can be stored below -20°C for several months.[7]	

Experimental Protocols

Synthesis of Triclosan-methyl

A general method for the synthesis of Triclosan-methyl involves the O-alkylation of Triclosan. This can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.

- Procedure:
 - Add potassium carbonate (K_2CO_3 , 1.2 mmol) to a solution of Triclosan (1 mmol) in acetone.
 - Stir the mixture for 30 minutes at room temperature to generate the phenoxide anion.
 - Add propargyl bromide (1 mmol) (or a deuterated methylating agent like methyl-d₃ iodide) to the reaction mixture.
 - Stir the reaction for 6 hours.
 - Monitor the reaction completion using Thin Layer Chromatography (TLC).
 - Upon completion, dilute the mixture with water and extract with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[\[8\]](#)

Another patented method describes the synthesis of 2,4,4'-trichloro-2'-methoxydiphenyl ether by reacting 2,4,4'-trichloro-2'-bromodiphenyl ether with sodium methylate.[\[9\]](#)

Analytical Method for Triclosan and Methyl-Triclosan in Biosolids by GC-MS/MS

This protocol details a rapid method for the extraction and analysis of Triclosan and its metabolite, Methyl-Triclosan, from complex matrices like biosolids without the need for derivatization.[\[10\]](#) **Triclosan-methyl-d₃** would be used as an internal standard in this procedure.

- Sample Preparation and Extraction:
 - Homogenize dried biosolid samples.
 - To 1 gram of the dried sample, add a mixture of methanol and acetone (1:1, v/v).

- Shake the mixture for 24 hours at 210 rpm at 60°C.
- Centrifuge the sample for 30 minutes at 4,000 rpm.
- The resulting extract is then diluted for analysis.[\[11\]](#)
- GC-MS/MS Analysis:
 - Gas Chromatograph: Agilent 7890A GC
 - Mass Spectrometer: Agilent 7000B triple-quadrupole MS
 - Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm)
 - Injection: 1 µL, pulsed splitless at 280 °C
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min
 - Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
 - MS Parameters: Electron ionization (EI) source at 230 °C, Multiple Reaction Monitoring (MRM) mode.
 - Quantitation: Isotopic dilution is used for enhanced precision and accuracy, with **Triclosan-methyl-d3** as the internal standard.[\[10\]](#)

Analysis of Triclosan in Aqueous Samples by GC-MS with On-line Derivatization

This method is suitable for determining Triclosan and Methyl-Triclosan in wastewater and surface water samples.[\[12\]](#)

- Solid-Phase Extraction (SPE):
 - Extract the water sample (100 mL) using a reversed-phase C18 SPE cartridge.
 - Elute the analytes from the cartridge.

- On-line Derivatization and GC-MS Analysis:
 - An injection-port tert-butyldimethylsilylated (TBDMS) derivatization is performed.
 - This is followed by GC-MS analysis.
 - This method allows for sensitive and reproducible results for Triclosan residue analysis.
[12] Limits of quantitation for Methyl-Triclosan and Triclosan were 3.0 and 1.0 ng/L, respectively, in 100 mL water samples.[12]

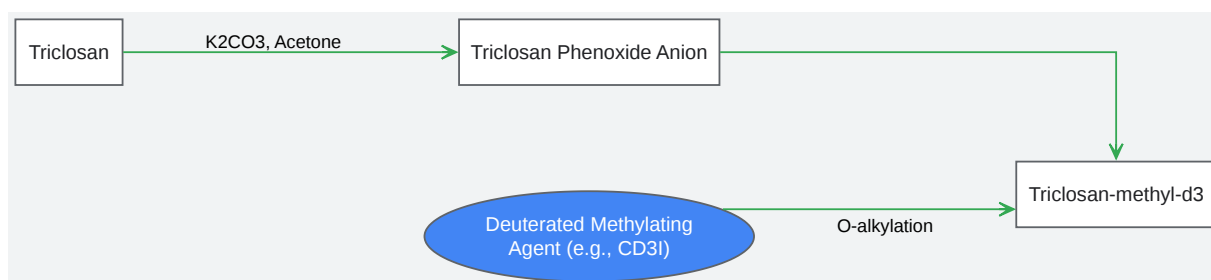
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of Triclosan and its derivatives.[13]

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (d6-DMSO) or chloroform-d (CDCl₃).[13][14]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
- Experiments:
 - 1D NMR: ¹H NMR and ¹³C NMR provide basic structural information.
 - 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used for unambiguous assignment of all proton and carbon signals.[13]

Visualizations

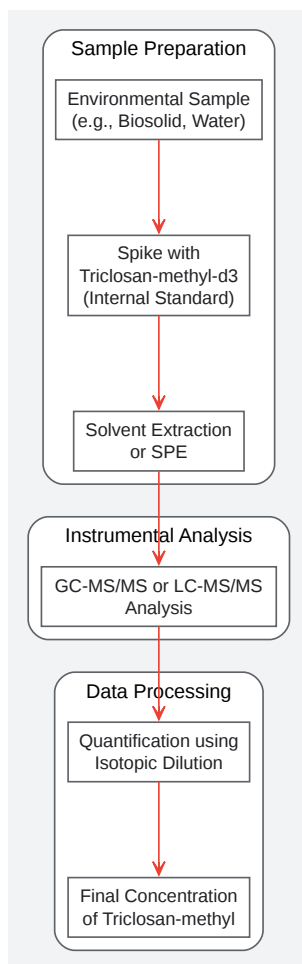
Synthesis Pathway of Triclosan-methyl



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Caption: Synthesis of **Triclosan-methyl-d3** via O-alkylation of Triclosan.

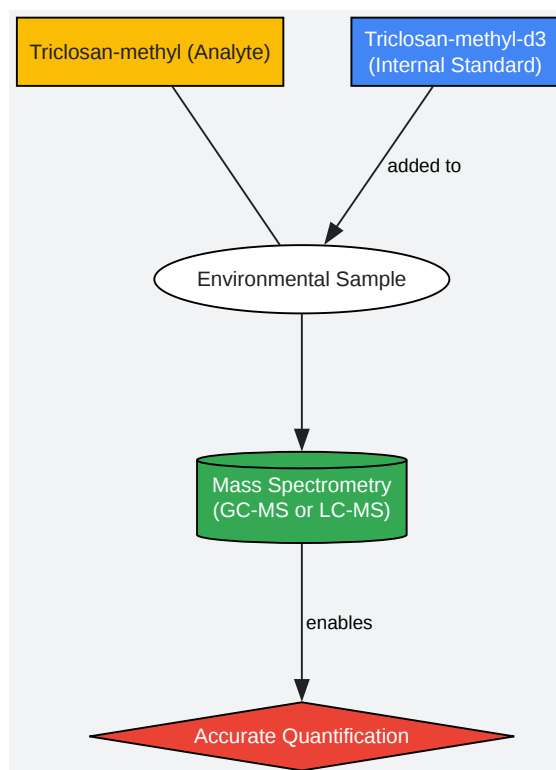
Analytical Workflow for Environmental Samples



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Caption: General workflow for the analysis of Triclosan-methyl.

Application as an Internal Standard



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Caption: Role of **Triclosan-methyl-d3** as an internal standard.

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